molecular formula C12H16O3 B3213551 methyl (2r)-3-(benzyloxy)-2-methylpropanoate CAS No. 112068-34-5

methyl (2r)-3-(benzyloxy)-2-methylpropanoate

Cat. No.: B3213551
CAS No.: 112068-34-5
M. Wt: 208.25 g/mol
InChI Key: HJSABQZRAXEJNQ-SNVBAGLBSA-N
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Description

Methyl (2R)-3-(benzyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-(benzyloxy)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the use of trimethylsilyldiazomethane in methanolic benzene solution, which provides high yields of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems for the efficient and sustainable introduction of the benzyloxycarbonyl group into the molecule . This method offers advantages in terms of scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-(benzyloxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of esters to alcohols.

    Substitution: Reagents such as hydrogen bromide can be used for the substitution of the benzyloxy group.

Major Products

    Oxidation: Benzyloxyacetic acid.

    Reduction: Benzyloxypropanol.

    Substitution: Benzyl bromide derivatives.

Scientific Research Applications

Methyl (2R)-3-(benzyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-3-(benzyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with enzymes or receptors in biological systems. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-3-(benzyloxy)-2-methylpropanoate is unique due to its specific structural features, such as the presence of both a benzyloxy group and a methylpropanoate backbone

Properties

IUPAC Name

methyl (2R)-2-methyl-3-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSABQZRAXEJNQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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